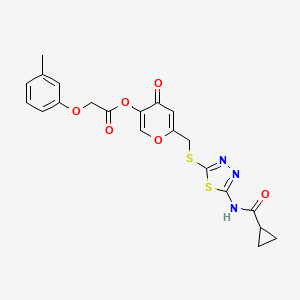

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

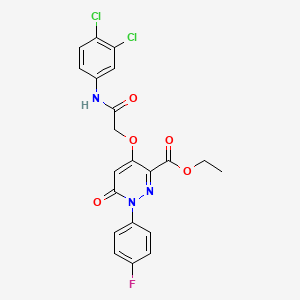

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids and can participate in hydrogen bonding. The compound also contains furan and thiophene rings, which are five-membered aromatic rings with oxygen and sulfur atoms, respectively .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine. The furan and thiophen rings could be introduced through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole, furan, and thiophen rings would contribute to the compound’s aromaticity, making the molecule planar. The presence of the carboxamide group could lead to the formation of intramolecular hydrogen bonds .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The furan and thiophen rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature. The presence of polar functional groups like the carboxamide could make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The compound of interest has been a subject of various synthetic routes and reactivity studies, focusing on the development of novel pyridine, naphthyridine, oxadiazoles, and other heterocyclic derivatives. For instance, Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives through dimerization and coupling reactions involving furan and thiophene moieties, which serve as precursors for further chemical transformations into hydrazo, pyrazolo, and pyrimido derivatives [Abdelrazek et al., 2010]. This research underscores the versatility of the compound in synthesizing complex heterocyclic structures, which are crucial in various chemical and pharmaceutical applications.

Antibacterial and Antimicrobial Activity

A significant area of application for this compound lies in its antimicrobial and antibacterial properties. Aghekyan et al. (2020) demonstrated the synthesis and antibacterial activity of novel oxadiazoles derived from similar moieties, showing potential against various bacterial strains [Aghekyan et al., 2020]. Such studies are pivotal in the development of new antibacterial agents to combat resistant bacterial infections.

Anticancer Activity

The pyrazole and thiophene derivatives have been evaluated for their anticancer activities. For example, Zaki et al. (2018) conducted a study on the synthesis of chalcone derivatives incorporating furan and thiophene units, demonstrating significant cytotoxicity against breast cancer cell lines [Zaki et al., 2018]. These findings suggest the potential of such compounds in the development of new anticancer drugs.

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. The compound’s furan and thiophene moieties may play a role in its interactions with its targets .

Pharmacokinetics

Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .

Result of Action

It is likely that its effects are a result of its interactions with its targets and the subsequent changes in cellular processes .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-19-9-11(15(18-19)22-2)14(20)17-10-16(21,12-5-3-7-23-12)13-6-4-8-24-13/h3-9,21H,10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSOOWBVZGCVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2921784.png)

![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2921788.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921791.png)

![2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2921795.png)

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2921796.png)

![N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2921801.png)